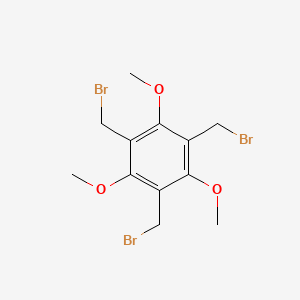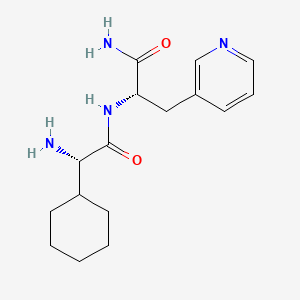![molecular formula C8H11PSe B12518193 Phosphine, [2-(phenylseleno)ethyl]- CAS No. 676346-05-7](/img/structure/B12518193.png)
Phosphine, [2-(phenylseleno)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, [2-(phenylseleno)ethyl]- is an organophosphorus compound characterized by the presence of a phosphine group attached to a 2-(phenylseleno)ethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [2-(phenylseleno)ethyl]- typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the addition of a phosphine (P–H) to an unsaturated compound, followed by the reduction of phosphine oxides and related compounds . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of phosphine compounds generally involves large-scale reactions using similar synthetic routes as in laboratory settings but optimized for efficiency and yield. The use of advanced catalysts and continuous flow reactors can enhance the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, [2-(phenylseleno)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as phenylsilane for reduction . Substitution reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the original phosphine compound.
Wissenschaftliche Forschungsanwendungen
Phosphine, [2-(phenylseleno)ethyl]- has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism by which phosphine, [2-(phenylseleno)ethyl]- exerts its effects involves its interaction with molecular targets and pathways. For instance, in catalytic reactions, the phosphine group can coordinate with metal centers, facilitating the formation and breaking of chemical bonds . The specific pathways and targets depend on the context of its application, such as in catalysis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to phosphine, [2-(phenylseleno)ethyl]- include:
Ethyldiphenylphosphine: Another organophosphorus compound with similar reactivity.
Triphenylphosphine: Widely used in organic synthesis and catalysis.
Dimethylphenylphosphine: Known for its applications in various chemical reactions.
Uniqueness
Phosphine, [2-(phenylseleno)ethyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific catalytic and synthetic applications where other phosphines may not be as effective.
Eigenschaften
CAS-Nummer |
676346-05-7 |
|---|---|
Molekularformel |
C8H11PSe |
Molekulargewicht |
217.12 g/mol |
IUPAC-Name |
2-phenylselanylethylphosphane |
InChI |
InChI=1S/C8H11PSe/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2 |
InChI-Schlüssel |
BORSUBFJBUQOBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]CCP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-4-[(methylamino)methyl]aniline](/img/structure/B12518127.png)
![1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene](/img/structure/B12518135.png)
![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)

![Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate](/img/structure/B12518149.png)


![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)

![Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B12518197.png)

![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)
![5-Isopropyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12518208.png)
![5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12518219.png)
